

Unraveling Cannabitriol: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cannabitriol*

Cat. No.: *B085204*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabitriol (CBT) is a lesser-known phytocannabinoid found in the *Cannabis sativa* plant. First reported in 1966, its complex chemical nature and low abundance have made it a challenging yet intriguing subject of study. This technical guide provides a comprehensive overview of the chemical structure and properties of **Cannabitriol**, synthesizing available data to support further research and development in the field of cannabinoid science. A notable point of clarification is the existence of different structural isomers referred to as **Cannabitriol** in scientific literature, leading to some ambiguity which this guide will address.

Chemical Structure and Isomerism

The term "**Cannabitriol**" has been used to describe at least two distinct chemical structures, leading to confusion in the literature regarding its molecular formula.

One identified structure of **Cannabitriol** possesses the molecular formula $C_{21}H_{30}O_4$ and a molecular weight of approximately 346.47 g/mol .^{[1][2]} This structure is frequently cited in various scientific contexts.

However, another compound, identified as (±)-trans-**Cannabitriol**, is listed in chemical databases such as PubChem with the molecular formula $C_{20}H_{28}O_4$ and a molecular weight of approximately 332.43 g/mol .^{[3][4]}

This guide will focus on the more predominantly cited C₂₁H₃₀O₄ structure, while acknowledging the existence of the C₂₀H₂₈O₄ isomer. The IUPAC name for one of the stereoisomers of the C₂₁H₃₀O₄ structure is (9S,10S)-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol.[2] The existence of various stereoisomers, including (+)-CBT and racemic mixtures, has been noted.[2]

The initial isolation of a compound named "**cannabitriol**" was reported by Obata and Ishikawa in 1966.[5] The structural elucidation of a **cannabitriol** was later detailed by Chan, Magnus, and Watson in 1976, and further characterization of different isomers, including (+)-**cannabitriol**, was described by Elsohly and colleagues in 1977.[6][7]

Physicochemical Properties

Quantitative data on the physicochemical properties of **Cannabitriol** are sparse. The following table summarizes the available information.

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₃₀ O ₄	[1][2]
Molecular Weight	346.47 g/mol	[1][2]
Boiling Point	500 °C (for "CBT C5")	[8]
Solubility	Poorly soluble in water; soluble in organic solvents.	[9][10][11]

It is important to note that the boiling point data is for a related compound and may not be representative of all **Cannabitriol** isomers. Cannabinoids are generally lipophilic and thus have low aqueous solubility.[9][11]

Spectroscopic Data

The structural elucidation of **Cannabitriol** has relied on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed NMR spectra for **Cannabitriol** are not readily available in the public domain, the literature indicates that ^1H -NMR and ^{13}C -NMR were instrumental in determining its structure.[6][12][13] For cannabinoids in general, ^1H -NMR is used to identify the chemical environment of hydrogen atoms, while ^{13}C -NMR provides information about the carbon skeleton.[13] Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are employed for unambiguous assignment of all proton and carbon signals.[13]

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for the identification and structural confirmation of cannabinoids.[6][14] For **Cannabitriol**, GC-MS (Gas Chromatography-Mass Spectrometry) is often used, typically requiring derivatization (e.g., silylation) to increase volatility.[6] The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental composition.[6]

Pharmacological Properties

The pharmacological profile of **Cannabitriol** is not as extensively studied as that of major cannabinoids like THC and CBD. However, preliminary research suggests several potential therapeutic activities.

Mechanism of Action

The precise mechanism of action of **Cannabitriol** is not fully understood. It is believed to interact with the endocannabinoid system, though its binding affinities for the primary cannabinoid receptors, CB1 and CB2, are not well-defined.[6] Some evidence suggests a low affinity for the CB1 receptor, which would be consistent with its reported non-psychoactive nature.[6]

Potential Therapeutic Effects

- **Anti-estrogen and Aromatase Inhibition:** **Cannabitriol** has been identified as a potential antiestrogen and aromatase inhibitor.[1] This suggests its potential application in the research of hormone-sensitive conditions.

- **Glaucoma:** An early study indicated that **Cannabitriol** might reduce intraocular pressure, suggesting a potential therapeutic role in glaucoma.
- **Anti-inflammatory and Neuroprotective Properties:** Some studies suggest that **Cannabitriol** may possess anti-inflammatory and neuroprotective properties, common among many cannabinoids.

The following table summarizes the known pharmacological activities of **Cannabitriol**.

Activity	Target/Pathway	Evidence Level	Source(s)
Anti-estrogen	Estrogen Receptor	Preclinical	[1]
Aromatase Inhibition	Aromatase Enzyme	Preclinical	[1]
Intraocular Pressure Reduction	Not specified	Preclinical (in rabbits)	

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and pharmacological testing of **Cannabitriol** are not widely published in a standardized format. The following sections provide a generalized overview based on common methodologies in cannabinoid research.

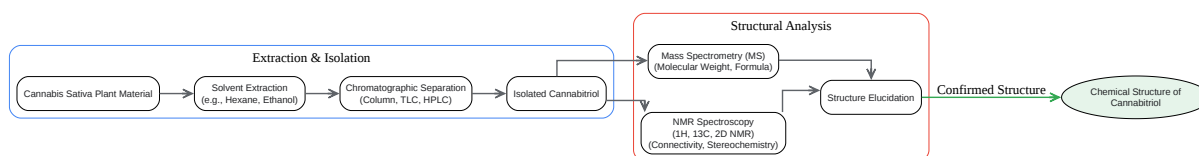
Isolation of Cannabitriol

The isolation of **Cannabitriol** from *Cannabis sativa* plant material typically involves the following steps:

- **Extraction:** The dried and ground plant material is extracted with a non-polar solvent such as hexane or ethanol.
- **Chromatography:** The crude extract is then subjected to various chromatographic techniques to separate the complex mixture of cannabinoids. This often involves column chromatography on silica gel or Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for final purification.

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel cannabinoid like **Cannabitriol**.



[Click to download full resolution via product page](#)

A typical workflow for the isolation and structural elucidation of **Cannabitriol**.

Aromatase Inhibition Assay (General Protocol)

While a specific protocol for testing **Cannabitriol**'s effect on aromatase is not available, a general in vitro aromatase inhibition assay can be described as follows. This is a hypothetical workflow based on standard molecular biology techniques.



[Click to download full resolution via product page](#)

A generalized workflow for an in vitro aromatase inhibition assay.

Conclusion

Cannabitrinol remains a relatively understudied phytocannabinoid with a complex and somewhat ambiguous chemical identity. The clarification of its structural isomers is crucial for

advancing research. The preliminary findings on its pharmacological properties, particularly as an antiestrogen and aromatase inhibitor, warrant further investigation. This technical guide has synthesized the available data to provide a foundational understanding of **Cannabitriol**'s chemical structure and properties, highlighting the significant gaps in knowledge that future research must address to unlock its full therapeutic potential. Detailed experimental studies are needed to provide quantitative data on its physicochemical properties, confirm its pharmacological activities, and elucidate its mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cannabitriol, (+-) | C₂₀H₂₈O₄ | CID 155804790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cannabitriol - Wikipedia [en.wikipedia.org]
- 3. Cannabitriol | C₂₁H₃₀O₄ | CID 11551959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Isolation and characterization of (+)-cannabitriol and (-)-10-ethoxy-9-hydroxy-delta 6a[10a]-tetrahydrocannabinol: two new cannabinoids from Cannabis sativa L. extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and characterization of (+)-cannabitriol and (-)-10-ethoxy-9-hydroxy-delta 6a[10a]-tetrahydrocannabinol: two new cannabinoids from Cannabis sativa L. extract. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Cannabitriol | 11003-36-4 | Benchchem [benchchem.com]
- 10. Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. (+/-)-9,10-Dihydroxy-delta6a(10a)-tetrahydrocannabinol and (+/-)-8,9-dihydroxy-delta6a(10a)-tetrahydrocannabinol: 2 new cannabinoids from Cannabis sativa L - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]
- 14. The structure of cannabitriol | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Unraveling Cannabitriol: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085204#chemical-structure-and-properties-of-cannabitriol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com